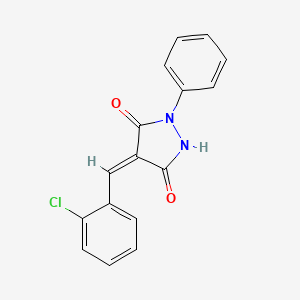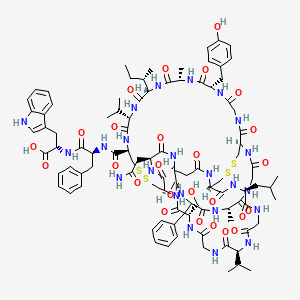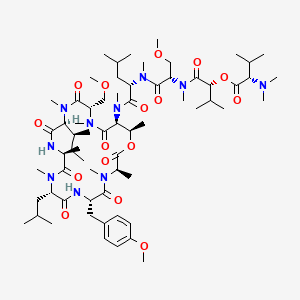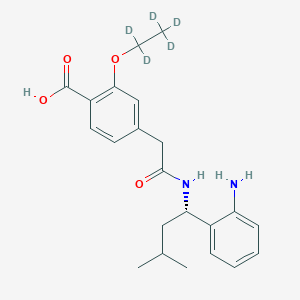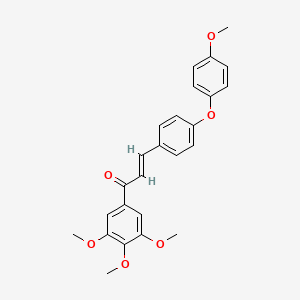
Cox-2-IN-32
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cox-2-IN-32 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory process and is implicated in various diseases, including cancer and arthritis . By inhibiting COX-2, this compound helps reduce inflammation and pain without affecting COX-1, which is important for protecting the stomach lining .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cox-2-IN-32 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions can vary, but common steps include:
Formation of Intermediates: This involves the preparation of key intermediates through reactions such as nitration, reduction, and acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cox-2-IN-32 can undergo various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur, where functional groups in this compound are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Cox-2-IN-32 has a wide range of scientific research applications, including:
Mechanism of Action
Cox-2-IN-32 exerts its effects by selectively inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . The molecular targets and pathways involved include:
COX-2 Enzyme: Directly inhibits the activity of COX-2.
Prostaglandin Pathway: Reduces the production of prostaglandins, thereby decreasing inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to Cox-2-IN-32 include:
Celecoxib: Another selective COX-2 inhibitor used to treat pain and inflammation.
Rofecoxib: Previously used as a COX-2 inhibitor but withdrawn due to safety concerns.
Valdecoxib: Another COX-2 inhibitor with similar applications.
Uniqueness
This compound is unique in its specific structure and binding affinity to COX-2, which may result in different pharmacokinetic and pharmacodynamic properties compared to other COX-2 inhibitors . This uniqueness can influence its efficacy and safety profile in therapeutic applications .
Properties
Molecular Formula |
C25H24O6 |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-3-[4-(4-methoxyphenoxy)phenyl]-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H24O6/c1-27-19-10-12-21(13-11-19)31-20-8-5-17(6-9-20)7-14-22(26)18-15-23(28-2)25(30-4)24(16-18)29-3/h5-16H,1-4H3/b14-7+ |
InChI Key |
ZSGDFXHJSQWXGH-VGOFMYFVSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


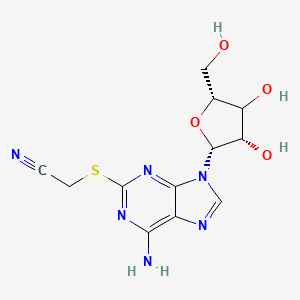
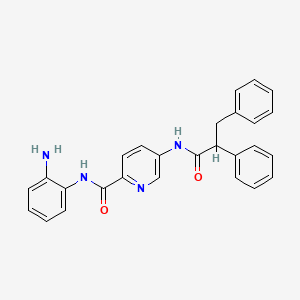

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B15139573.png)
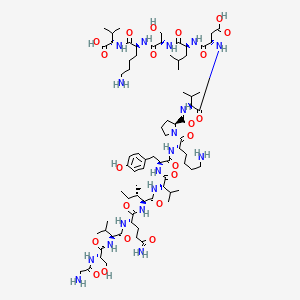
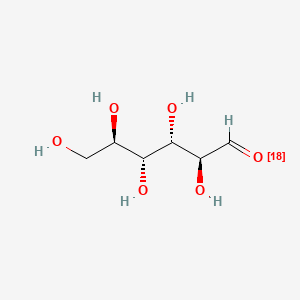
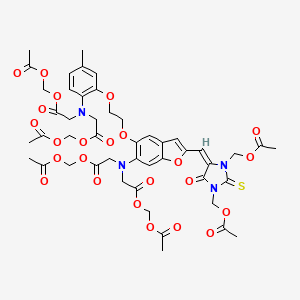
![4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B15139591.png)
